molecular formula C13H16N2O B11888390 N-(3-Methoxypropyl)quinolin-8-amine CAS No. 67060-66-6

N-(3-Methoxypropyl)quinolin-8-amine

Cat. No.: B11888390
CAS No.: 67060-66-6
M. Wt: 216.28 g/mol
InChI Key: CHUPLWGAGXQGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxypropyl)quinolin-8-amine is a chemical compound that belongs to the class of quinolin-8-amines. Quinolin-8-amines are valuable scaffolds in organic synthesis and have widespread applications in various fields, including medicinal chemistry and materials science. The compound features a quinoline ring system substituted with an amine group at the 8-position and a 3-methoxypropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)quinolin-8-amine can be achieved through several synthetic routes. One common method involves the reaction of quinoline-8-amine with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation. This method employs stannic chloride or indium (III) chloride as catalysts and can be conducted under aerobic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Methoxypropyl)quinolin-8-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)quinolin-8-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand for coordination chemistry, forming complexes with metal ions. It may also serve as a directing group in organic synthesis, facilitating C-H bond activation and functionalization through single electron transfer (SET) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxypropyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxypropyl group enhances its solubility and reactivity, making it a valuable scaffold for further functionalization and application in various fields.

Properties

CAS No.

67060-66-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(3-methoxypropyl)quinolin-8-amine

InChI

InChI=1S/C13H16N2O/c1-16-10-4-9-14-12-7-2-5-11-6-3-8-15-13(11)12/h2-3,5-8,14H,4,9-10H2,1H3

InChI Key

CHUPLWGAGXQGTJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.